molecular formula C12H11NO2 B010733 (6-Phenoxypyridin-3-yl)methanol CAS No. 101990-68-5

(6-Phenoxypyridin-3-yl)methanol

Cat. No. B010733
Key on ui cas rn: 101990-68-5
M. Wt: 201.22 g/mol
InChI Key: ZAKRVFYNLKKPOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07691882B2

Procedure details

To a diethyl ether (30.0 mL) solution of 5-bromo-2-phenoxy-pyridine (1.02 g, 4.08 mmol) described in Manufacturing Example 40-1-1 was added dropwise n-butyl lithium (2.55 M n-hexane solution, 1.92 mL, 4.90 mmol) on a dry ice-ethanol bath (−78° C.) under nitrogen atmosphere, which was stirred for 30 minutes at −78° C. Thereafter, N,N-dimethylformamide (378 μL, 4.90 mmol) was added dropwise, which was stirred for 10 minutes at −78° C. Then, sodium borohydride (309 mg, 8.16 mmol) and methanol (15.0 mL) were added, which was stirred for 20 minutes at room temperature. Water was added to the reaction mixture, which was extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride, and the solvent was evaporated under a reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:heptane=1:1) to obtain the title compound (2.93 g, 66.5%).
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
1.92 mL
Type
reactant
Reaction Step Two
Quantity
378 μL
Type
reactant
Reaction Step Three
Quantity
309 mg
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Six
Yield
66.5%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([O:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[N:6][CH:7]=1.C([Li])CCC.CN(C)[CH:22]=[O:23].[BH4-].[Na+]>O.CO.C(OCC)C>[O:8]([C:5]1[N:6]=[CH:7][C:2]([CH2:22][OH:23])=[CH:3][CH:4]=1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.02 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)OC1=CC=CC=C1
Step Two
Name
Quantity
1.92 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
378 μL
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
309 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
which was stirred for 30 minutes at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
which was stirred for 10 minutes at −78° C
Duration
10 min
STIRRING
Type
STIRRING
Details
which was stirred for 20 minutes at room temperature
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium chloride
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate:heptane=1:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=CC=C(C=N1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 2.93 g
YIELD: PERCENTYIELD 66.5%
YIELD: CALCULATEDPERCENTYIELD 356.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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